Cas no 33103-93-4 (Demethyl Memantine Hydrochloride)

Demethyl Memantine Hydrochloride is a derivative of memantine hydrochloride, characterized by the absence of a methyl group in its molecular structure. This modification can influence its pharmacokinetic and pharmacodynamic properties, potentially altering binding affinity to NMDA receptors. The compound is of interest in neurological research, particularly for studying glutamate-mediated excitotoxicity and neurodegenerative disorders. Its structural similarity to memantine allows for comparative studies on receptor modulation while offering distinct metabolic and solubility profiles. Demethyl Memantine Hydrochloride is typically utilized in preclinical settings to explore structure-activity relationships and optimize therapeutic efficacy with reduced side effects. Suitable for analytical and experimental applications, it is provided as a high-purity reference standard.
Demethyl Memantine Hydrochloride structure
33103-93-4 structure
商品名:Demethyl Memantine Hydrochloride
CAS番号:33103-93-4
MF:C11H19N
メガワット:165.27500
MDL:MFCD00667532
CID:917604
PubChem ID:12910657

Demethyl Memantine Hydrochloride 化学的及び物理的性質

名前と識別子

    • Demethyl Memantine Hydrochloride
    • (3-Methyl-1-adamantyl)amine hydrochloride
    • 3-Methyladamantan-1-amine hydrochloride
    • DEMETHYL MEMANTINE HYDROCHLORIDE,WHITE SOLID
    • 33103-93-4
    • DemethylMemantine Hydrochloride
    • 3-Methyladamantan-1-amine HCl salt
    • 1-AMINOADAMATANE, 3-METHYL HYDROCHLORIDE
    • SCHEMBL2551834
    • MFCD00667532
    • 3-methyladamantan-1-amine hcl
    • 3-Methyladamantan-1-amine (hydrochloride)
    • 3-methyladamantan-1-amine;hydrochloride
    • 3-Methyladamantan-1-amine Hydrochloride (Desmethylmemantine Hydrochloride)
    • 1-amino-3-methyladamantane hydrochloride
    • SY034250
    • AKOS024464929
    • MDL: MFCD00667532
    • インチ: InChI=1S/C11H19N.ClH/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10;/h8-9H,2-7,12H2,1H3;1H/t8-,9+,10-,11-;
    • InChIKey: WITBNCXKULHPMW-PSTHQBHOSA-N
    • ほほえんだ: C[C@]12C[C@@H]3C[C@H](C1)C[C@@](C3)(C2)N.Cl

計算された属性

  • せいみつぶんしりょう: 165.15200
  • どういたいしつりょう: 201.1284273g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 207
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • ゆうかいてん: 297-300°C
  • PSA: 26.02000
  • LogP: 3.00430

Demethyl Memantine Hydrochloride セキュリティ情報

  • 危険レベル:IRRITANT

Demethyl Memantine Hydrochloride 税関データ

  • 税関コード:2921300090
  • 税関データ:

    中国税関コード:

    2921300090

    概要:

    2921300090の他の環(アルカン、オレフィン、テルペン)モノアミンまたはポリアミン(その誘導体およびその塩を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921300090他の環化、環化または環化モノアミンまたはポリアミンおよびその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Demethyl Memantine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB355881-500 mg
(3-Methyl-1-adamantyl)amine hydrochloride, 95%; .
33103-93-4 95%
500 mg
€406.00 2023-07-19
Chemenu
CM243523-1g
3-Methyladamantan-1-amine hydrochloride
33103-93-4 95%
1g
$*** 2023-05-30
abcr
AB355881-5 g
(3-Methyl-1-adamantyl)amine hydrochloride, 95%; .
33103-93-4 95%
5 g
€1,324.50 2023-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-391357-5 mg
Demethyl Memantine Hydrochloride,
33103-93-4
5mg
¥2,181.00 2023-07-10
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB30885-1g
Demethyl Memantine Hydrochloride
33103-93-4 97%
1g
¥4472 2023-09-15
Aaron
AR00C9PY-100mg
Demethyl Memantine Hydrochloride
33103-93-4 95%
100mg
$123.00 2025-01-24
A2B Chem LLC
AF71370-1g
(3-Methyl-1-adamantyl)amine hydrochloride
33103-93-4 95%
1g
$662.00 2024-04-20
A2B Chem LLC
AF71370-5g
(3-Methyl-1-adamantyl)amine hydrochloride
33103-93-4 95%
5g
$1968.00 2024-04-20
Ambeed
A483878-250mg
3-Methyladamantan-1-amine hydrochloride
33103-93-4 95%
250mg
$172.0 2025-03-01
eNovation Chemicals LLC
D913729-0.25g
1-Amino-3-methyladamantane Hydrochloride
33103-93-4 >95%
0.25g
$210 2024-07-20

Demethyl Memantine Hydrochloride 関連文献

Demethyl Memantine Hydrochlorideに関する追加情報

Demethyl Memantine Hydrochloride (CAS No: 33103-93-4) - A Comprehensive Overview

Demethyl Memantine Hydrochloride, with the chemical compound identifier CAS No 33103-93-4, is a derivative of the well-known cognitive enhancer memantine. This compound has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications and mechanistic insights into neurodegenerative diseases. As our understanding of the molecular mechanisms underlying conditions such as Alzheimer's disease (AD) and mild cognitive impairment (MCI) advances, Demethyl Memantine Hydrochloride emerges as a promising candidate for further investigation.

The hydrochloride salt form of memantine demethylated derivative, Demethyl Memantine Hydrochloride, exhibits distinct pharmacological properties that differentiate it from its parent compound. Structurally, it retains the core adamantane moiety found in memantine, which is critical for its interaction with the N-methyl-D-aspartate (NMDA) receptor. However, the demethylation process introduces subtle modifications that may influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Recent studies have highlighted the importance of memantine derivatives in modulating glutamatergic neurotransmission, a key pathway implicated in cognitive dysfunction. Demethyl Memantine Hydrochloride has been shown to exhibit both neuroprotective and cognitive-enhancing effects in preclinical models. These effects are primarily attributed to its ability to modulate NMDA receptor activity, thereby preventing excessive calcium influx into neurons—a mechanism that contributes to neuronal excitotoxicity and cell death.

In vitro and in vivo experiments have demonstrated that Demethyl Memantine Hydrochloride can attenuate oxidative stress and inflammation, two pivotal factors in the pathogenesis of AD. By interacting with the NMDA receptor in a voltage-dependent manner, this compound reduces excitotoxicity without causing significant side effects at therapeutic doses. This makes it an attractive alternative or adjunct therapy for patients with AD who may experience adverse reactions to conventional treatments.

The pharmacokinetic properties of Demethyl Memantine Hydrochloride have also been thoroughly evaluated. Unlike memantine, which has a relatively long half-life, Demethyl Memantine Hydrochloride exhibits a faster clearance rate. This characteristic could be advantageous in terms of dosing frequency and potential for accumulation, although further clinical studies are needed to confirm these findings in human populations.

One of the most intriguing aspects of Demethyl Memantine Hydrochloride is its potential role in enhancing synaptic plasticity. Emerging evidence suggests that modulating NMDA receptor activity can promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory formation. In animal models of AD and MCI, treatment with Demethyl Memantine Hydrochloride has been associated with improvements in spatial learning tasks and enhanced synaptic transmission in hippocampal neurons.

The development of novel therapeutics for neurodegenerative diseases requires a multifaceted approach that considers not only efficacy but also safety and tolerability. Phase I clinical trials of memantine have established its safety profile, and derivatives like Demethyl Memantine Hydrochloride are expected to follow a similar trajectory. However, comprehensive clinical evaluations are essential to assess potential side effects and optimal dosing regimens.

The role of epigenetic modifications in AD pathogenesis has recently come under scrutiny, with emerging evidence suggesting that epigenetic dysregulation contributes to neuronal dysfunction. Some preliminary studies indicate that Demethyl Memantine Hydrochloride may influence epigenetic processes by modulating histone acetylation levels in brain tissues. This finding opens up new avenues for research into the complex interplay between neurotransmitter systems and epigenetic mechanisms.

The future direction of research on Demethyl Memantine Hydrochloride will likely focus on elucidating its precise molecular targets beyond the NMDA receptor. Advanced techniques such as cryo-electron microscopy (cryo-EM) could provide high-resolution structures of the compound-receptor complex, offering insights into its mechanism of action at an atomic level. Such structural information would be invaluable for designing next-generation derivatives with improved pharmacological profiles.

In conclusion, CAS No 33103-93-4, corresponding to Demethyl Memantine Hydrochloride, represents a significant advancement in the quest for effective treatments for neurodegenerative diseases. Its ability to modulate NMDA receptor activity while exhibiting favorable pharmacokinetic properties makes it a compelling candidate for further clinical development. As research continues to uncover new insights into the pathophysiology of AD and related disorders, compounds like Demethyl Memantine Hydrochloride will play an increasingly important role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:33103-93-4)Demethyl Memantine Hydrochloride
A1151301
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):193.0/231.0/588.0